molecular formula C19H23NO4 B14114688 4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one

4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one

Cat. No.: B14114688
M. Wt: 329.4 g/mol
InChI Key: RWTYWTHJVJESKV-UHFFFAOYSA-N
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Description

4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one is a complex organic compound with the molecular formula C19H23NO4. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butyl-7-hydroxy-8-methylchromen-2-one with 3-(dimethylamino)prop-2-enoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-7-hydroxy-8-methylchromen-2-one: Lacks the dimethylamino and enoyl groups.

    6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one: Lacks the butyl group.

    4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-8-methylchromen-2-one: Lacks the hydroxyl group at position 7.

Uniqueness

4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3

InChI Key

RWTYWTHJVJESKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C

Origin of Product

United States

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